Artanomaloide
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Overview
Description
Artanomaloide is a natural product with the molecular formula C32H36O8 and a molecular weight of 548.63 g/mol . It is a solid compound that appears as white crystals or powder and is known for its stability and solubility in various organic solvents . This compound is primarily used in research related to life sciences .
Preparation Methods
Artanomaloide can be synthesized through various methods. One common synthetic route involves the esterification reaction. The process typically starts with the reaction of 2,3-dichloropropionic anhydride with the corresponding alcohol to produce the esterified product. This product is then reacted with sodium peroxide under alkaline conditions to yield this compound . Industrial production methods often involve similar steps but are optimized for larger-scale production.
Chemical Reactions Analysis
Artanomaloide undergoes several types of chemical reactions, including esterification, etherification, and condensation reactions. It is commonly used as a catalyst in organic synthesis due to its excellent catalytic properties and selectivity . The major products formed from these reactions depend on the specific reagents and conditions used. For example, in esterification reactions, the major products are esters, while in etherification reactions, ethers are formed.
Scientific Research Applications
Artanomaloide has a wide range of applications in scientific research. In chemistry, it is used as a catalyst in various organic reactions. In biology, it has been studied for its inhibitory activity against interleukin-6 (IL-6) production in TNF-α stimulated MG-63 cells . This makes it a potential candidate for anti-inflammatory research. In medicine, this compound’s properties are being explored for potential therapeutic applications, particularly in the treatment of inflammatory diseases . Additionally, it has industrial applications as a catalyst in organic synthesis .
Mechanism of Action
The mechanism of action of Artanomaloide involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the production of interleukin-6 (IL-6) in TNF-α stimulated cells . This inhibition is likely due to its ability to interfere with the signaling pathways that regulate IL-6 production. The exact molecular targets and pathways involved are still under investigation, but its anti-inflammatory properties make it a compound of interest for further research.
Comparison with Similar Compounds
Artanomaloide is similar to several other compounds isolated from the aerial parts of Artemisia selengensis. These include canin, eupatilin, quercetin-3-O-β-D-glucoside-7-O-α-L-rhamnoside, 1,3-di-O-caffeoylquinic acid, isoquercitrin, pinoresinol-4-O-β-D-glucoside, scopolin, and isofraxidin-7-O-β-D-glucopyranoside . Among these, canin and this compound have shown potent inhibitory activity against IL-6 production . The uniqueness of this compound lies in its specific structure and the particular pathways it affects, making it a valuable compound for targeted research.
Properties
Molecular Formula |
C32H36O8 |
---|---|
Molecular Weight |
548.6 g/mol |
IUPAC Name |
[(1'S,2'R,3R,3aR,4S,5'S,9'S,9aS,9bR,10'S,11'S)-2'-hydroxy-2',6,9,11'-tetramethyl-6'-methylidene-2,7,7'-trioxospiro[4,5,9a,9b-tetrahydro-3aH-azuleno[4,5-b]furan-3,15'-8-oxatetracyclo[9.2.2.01,10.05,9]pentadec-12-ene]-4-yl] acetate |
InChI |
InChI=1S/C32H36O8/c1-14-11-19(34)21-15(2)12-20(38-17(4)33)23-25(22(14)21)40-28(36)32(23)13-31-10-9-29(32,5)26(31)24-18(7-8-30(31,6)37)16(3)27(35)39-24/h9-11,18,20,22-26,37H,3,7-8,12-13H2,1-2,4-6H3/t18-,20-,22-,23+,24-,25+,26-,29-,30+,31+,32-/m0/s1 |
InChI Key |
QRRHSLGZWSABSR-XTIPOATKSA-N |
Isomeric SMILES |
CC1=C2[C@@H]([C@@H]3[C@@H]([C@H](C1)OC(=O)C)[C@@]4(C[C@]56C=C[C@]4([C@@H]5[C@@H]7[C@@H](CC[C@@]6(C)O)C(=C)C(=O)O7)C)C(=O)O3)C(=CC2=O)C |
Canonical SMILES |
CC1=C2C(C3C(C(C1)OC(=O)C)C4(CC56C=CC4(C5C7C(CCC6(C)O)C(=C)C(=O)O7)C)C(=O)O3)C(=CC2=O)C |
Origin of Product |
United States |
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